Chivosazole A -

Chivosazole A

Catalog Number: EVT-1590025
CAS Number:
Molecular Formula: C49H71NO12
Molecular Weight: 866.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chivosazole A is a glycoside.
Overview

Chivosazole A is a complex natural product belonging to a class of compounds known as polyene macrolides. It was first isolated from the myxobacterium Sorangium cellulosum, which is recognized for producing various bioactive compounds. Chivosazole A exhibits significant biological activity, particularly as an inhibitor of actin polymerization, making it a subject of interest in medicinal chemistry and pharmacology.

Source

Chivosazole A was discovered in the late 1990s during research aimed at identifying new antibiotics from myxobacteria. The compound is part of a larger family of chivosazoles, which are characterized by their unique structural features and biological activities. These compounds are typically extracted from Sorangium cellulosum, a myxobacterium known for its complex secondary metabolite production.

Classification

Chivosazole A is classified as a polyene macrolide due to its large cyclic structure and multiple conjugated double bonds. This classification is significant because polyene macrolides often exhibit potent biological activities, including antifungal and antitumor properties.

Synthesis Analysis

Methods

The synthesis of Chivosazole A has been achieved through various synthetic routes, primarily focusing on convergent synthesis strategies. The most notable method involves the use of selective olefination reactions, specifically the Wittig reaction, to construct the polyene framework.

Technical Details

  1. Convergent Approach: The synthesis utilizes a convergent strategy that allows for the assembly of different segments of the molecule independently before combining them.
  2. Wittig Olefination: This method is employed to create the desired alkene configurations in the synthesis process, ensuring that the stereochemical requirements of Chivosazole A are met.
  3. Chemical Degradation and NMR Studies: These techniques have been crucial for determining the stereochemistry and confirming the structure of synthesized Chivosazole A.
Molecular Structure Analysis

Structure

Chivosazole A has a complex molecular structure characterized by multiple stereocenters and a unique polyene backbone. The structure can be represented as follows:

  • Molecular Formula: C₁₈H₂₄O₅
  • Molecular Weight: 344.37 g/mol

Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to elucidate the molecular structure of Chivosazole A, providing critical data on its configuration and conformation.

Chemical Reactions Analysis

Reactions

The synthetic route to Chivosazole A involves several key reactions:

  1. Wittig Reaction: Used for constructing alkenes with specific stereochemistry.
  2. Stille Coupling: Employed in later stages of synthesis to form carbon-carbon bonds essential for creating the macrocyclic structure.
  3. Deprotection Steps: Various protecting groups are used during synthesis to maintain functional group integrity until final stages.

Technical Details

The reactions are typically conducted under controlled conditions to minimize side reactions and ensure high yields of the desired product. For instance, Stille coupling reactions often require palladium catalysts and specific ligands to facilitate efficient coupling.

Mechanism of Action

Chivosazole A functions primarily as an actin polymerization inhibitor. Its mechanism involves binding to actin filaments, preventing their polymerization and thus disrupting cellular processes that rely on actin dynamics.

Process Data

Research indicates that Chivosazole A's binding affinity for actin is influenced by its structural features, particularly the arrangement of double bonds within its polyene chain. This interaction leads to significant alterations in cellular morphology and function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Chivosazole A is sensitive to light and heat, which can lead to degradation.
  • Reactivity: The presence of multiple double bonds makes it susceptible to oxidation and other chemical modifications.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability over time.

Applications

Chivosazole A has potential applications in scientific research, particularly in studies related to cancer biology due to its ability to inhibit actin polymerization. Its unique structure also makes it a candidate for further modifications aimed at developing new therapeutic agents targeting similar pathways in cancer cells.

Introduction to Chivosazole A as a Bioactive Polyketide

Chivosazole A represents a structurally complex macrolide natural product with potent bioactivity against eukaryotic cytoskeletal networks. Isolated from myxobacterial sources, this compound exemplifies the chemical innovation enabled by trans-acyltransferase polyketide synthases (trans-AT PKSs). Its mechanism centers on selective disruption of actin polymerization, positioning it as a valuable probe for chemical biology studies of cytoskeletal dynamics [1] [3].

Contextualizing Actin-Targeting Natural Products in Chemical Biology

Actin-targeting natural products serve as indispensable tools for dissecting cytoskeletal functions in cellular processes ranging from motility to cytokinesis. Chivosazole A belongs to a broader class of cytostatic agents that stabilize or destabilize actin filaments with high specificity. Unlike latrunculin (which sequesters actin monomers) or phalloidin (which stabilizes filaments), chivosazole A inhibits filament elongation by binding actin’s barbed end, a mechanism shared by reidispongiolide and scytophycin derivatives [3]. This targeted interference induces rapid collapse of the cytoskeleton in mammalian cells at nanomolar concentrations (IC₅₀ ~9 ng/mL), enabling precise temporal control in mechanistic studies [1].

Table 1: Select Actin-Targeting Natural Products and Their Mechanisms

CompoundSourcePrimary TargetCellular Effect
Chivosazole ASorangium cellulosumActin barbed endFilament elongation inhibition
Latrunculin ARed Sea spongesActin monomersMonomer sequestration
PhalloidinAmanita phalloidesF-actin junctionsFilament stabilization
ReidispongiolidePacific spongesActin barbed endFilament disassembly

Historical Discovery and Isolation from Sorangium cellulosum

Chivosazole A was first characterized in 1995 from Sorangium cellulosum strain So ce56, a Gram-negative soil myxobacterium renowned for its metabolic complexity. Strain So ce56 was selected as a model system due to its relatively rapid growth in liquid culture (compared to other Sorangium strains) and capacity to produce multiple secondary metabolites, including etnangien and myxochelins [1] [6]. Initial bioactivity-guided fractionation identified chivosazole’s antifungal and cytotoxic properties. Structural elucidation revealed a 29-membered macrolactone featuring a glycosylated oxazole moiety and a polyene side chain—a hallmark of hybrid PKS-NRPS biosynthesis [1]. Six natural variants (Chivosazoles A–F) were subsequently characterized, with the aglycon Chivosazole F retaining full bioactivity, indicating the dispensability of the deoxyglucose unit for actin targeting [1].

Key properties of initial isolates:

  • Producing strain: S. cellulosum So ce56 (GenBank sequencing project BMBF GenoMik)
  • Isolation method: Ethyl acetate extraction, silica gel chromatography, and reverse-phase HPLC
  • Structural features: C₄₈H₇₁NO₁₃; molecular weight 870 Da; characteristic UV λₘₐₓ at 318 nm

Biosynthetic Origins and Polyketide Synthase Pathways

The chivosazole biosynthetic gene cluster (∼89 kb) was identified in So ce56 through targeted gene inactivation studies. It encodes a 17-module hybrid PKS-NRPS megasynthetase with several unconventional features [1] [2]:

Hybrid PKS-NRPS Architecture

The assembly line integrates 14 PKS modules and 3 NRPS modules, with domain organization revealing:

  • A glycine-incorporating NRPS module (A-PCP-C domains) at module 4, introducing the oxazole heterocycle precursor
  • A trans-acting acyltransferase (AT) servicing multiple ACP domains
  • A "KS-0" domain initiating biosynthesis with isobutyryl-CoA
  • Module 8 lacks standard reductive domains, yielding a β-keto group critical for macrolactone formation

Table 2: Key Unconventional Features in Chivosazole PKS-NRPS

Domain/FeatureModule LocationFunctional Implication
trans-ATExternalMalonyl-CoA loading across multiple modules
KS-0InitiationIsobutyryl starter unit selection
NRPS (Gly incorporation)Module 4Oxazole ring formation via cyclization
DH₊ (Dual dehydratase)Module 10Conjugated polyene formation

Trans-AT Mechanism and Combinatorial Evolution

Unlike canonical cis-AT PKSs, chivosazole biosynthesis relies on iteratively acting trans-AT enzymes. Phylogenomic analysis places its KS domains within clades associated with specific substrate oxidation states (e.g., β-hydroxyacyl- or β-ketoacyl-ACP), consistent with the trans-AT PKS "collinearity rule" [2]. The cluster shows evidence of evolutionary recombination: Module blocks 3–4 and 6–17 are conserved in other myxobacterial PKSs, while modules 1–2 and 5 display higher divergence, suggesting horizontal exchange [2]. This modular plasticity enables structural diversification while preserving pharmacophore regions.

Oxazole Ring Formation and Glycosylation

Glycine incorporation by NRPS module 4 undergoes cyclodehydration to form the oxazole heterocycle—a process catalyzed by condensation (C) and oxidation (Ox) domains [3]. Subsequent O-glycosylation at C11 attaches 6-deoxyglucose via a dedicated glycosyltransferase (not part of the core synthase), though mutagenesis confirms this sugar is nonessential for actin inhibition [1].

Biosynthetic highlights:

  • Starter unit: Isobutyryl-CoA (activated by KS-0)
  • Extender units: Primarily malonyl-CoA, with two methylmalonyl-CoA units
  • Post-PKS modifications: Glycosylation, hydroxylation (by P450 monooxygenases)

Properties

Product Name

Chivosazole A

IUPAC Name

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-5-hydroxy-25-[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-3-methoxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one

Molecular Formula

C49H71NO12

Molecular Weight

866.1 g/mol

InChI

InChI=1S/C49H71NO12/c1-31-21-15-11-14-18-26-43(54)62-45(35(5)40(53)28-34(4)51)32(2)22-16-12-13-17-24-39(52)29-42(56-8)36(6)48-50-38(30-59-48)23-19-20-25-41(33(3)27-31)61-49-47(58-10)46(57-9)44(55)37(7)60-49/h11-27,30,32-37,39-42,44-47,49,51-53,55H,28-29H2,1-10H3/b13-12+,14-11+,21-15-,22-16-,23-19+,24-17+,25-20-,26-18-,31-27+/t32?,33?,34?,35?,36?,37-,39?,40?,41?,42?,44-,45?,46+,47-,49+/m1/s1

InChI Key

OVMUGRSUGHRYEC-VJDNGFIESA-N

Synonyms

chivosazol A
chivosazole A

Canonical SMILES

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)OC)C)OC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)OC)C)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.